molecular formula C10H11Cl2N B11742552 1-(2,6-Dichlorophenyl)cyclobutanamine

1-(2,6-Dichlorophenyl)cyclobutanamine

Cat. No.: B11742552
M. Wt: 216.10 g/mol
InChI Key: YYUUNOCEQOWASP-UHFFFAOYSA-N
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Description

1-(2,6-Dichlorophenyl)cyclobutanamine is a chemical compound characterized by the presence of a cyclobutane ring attached to a 2,6-dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,6-Dichlorophenyl)cyclobutanamine typically involves the reaction of 2,6-dichlorophenyl derivatives with cyclobutanamine under controlled conditions. One common method involves the use of cyclobutanone as a starting material, which undergoes a reaction with 2,6-dichlorophenyl lithium reagents to form the desired product .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 1-(2,6-Dichlorophenyl)cyclobutanamine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions include various substituted cyclobutanamines, ketones, and carboxylic acids, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

1-(2,6-Dichlorophenyl)cyclobutanamine has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: The compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new pharmaceuticals.

    Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(2,6-Dichlorophenyl)cyclobutanamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

  • 1-(2,4-Dichlorophenyl)cyclobutanamine
  • 1-(2,6-Dichlorophenyl)cyclopropanamine
  • 1-(2,6-Dichlorophenyl)cyclohexanamine

Comparison: 1-(2,6-Dichlorophenyl)cyclobutanamine is unique due to its cyclobutane ring, which imparts specific structural and chemical properties. Compared to similar compounds with different ring structures, it may exhibit distinct reactivity and biological activity, making it valuable for specific research and industrial applications.

Properties

Molecular Formula

C10H11Cl2N

Molecular Weight

216.10 g/mol

IUPAC Name

1-(2,6-dichlorophenyl)cyclobutan-1-amine

InChI

InChI=1S/C10H11Cl2N/c11-7-3-1-4-8(12)9(7)10(13)5-2-6-10/h1,3-4H,2,5-6,13H2

InChI Key

YYUUNOCEQOWASP-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)(C2=C(C=CC=C2Cl)Cl)N

Origin of Product

United States

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